molecular formula C21H22N4O4S B2690509 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 847376-00-5

3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No. B2690509
CAS RN: 847376-00-5
M. Wt: 426.49
InChI Key: AQRXYVFFXIKPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel approach for synthesizing quinoxaline sulfonamides, including derivatives structurally related to the specified chemical compound, has shown promising antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. This research emphasizes the potential of quinoxaline sulfonamides in developing new antibacterial agents, highlighting their synthesis through a two-step process starting with chlorosulfonation of quinoxaline derivatives. The final products exhibit excellent yields and significant antibacterial effectiveness, suggesting their potential application in combating bacterial infections (Alavi et al., 2017).

Ionic Liquids Synthesis

Investigations into the synthesis of new classes of ionic liquids via solvent-free conditions reveal the versatility of quinoxaline derivatives in creating environmentally friendly chemicals. This research outlines a method for synthesizing ionic liquids through the aminolysis of epoxides, demonstrating the potential of these compounds in green chemistry. The synthesized ionic liquids show promise due to their production under environmentally benign conditions, offering insights into sustainable chemical processes (Fringuelli et al., 2004).

Structural and Electronic Effects

Research on the molecular structure and crystal packing of quinoxaline derivatives provides valuable insights into the electronic effects and structural distortions caused by substituents. This study demonstrates the influence of electronic substituent effects on the properties of quinoxaline sulfones, revealing a correlation between structural distortions, spectroscopic parameters, and electronic effects. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Bertolasi et al., 1993).

Antiproliferative Properties

Further research highlights the antiproliferative properties of pyrrolo[1,2-a]quinoxalines, indicating their potential as anticancer agents. The green synthesis of these compounds and their evaluation against GPER-expressing breast cancer cells reveal promising antiproliferative effects. The study suggests that specific substitutions on the quinoxaline framework can enhance antiproliferative activity, providing a pathway for developing new anticancer therapeutics (Carullo et al., 2021).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-13-5-12-25-20(22)19(30(26,27)15-10-8-14(29-2)9-11-15)18-21(25)24-17-7-4-3-6-16(17)23-18/h3-4,6-11H,5,12-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXYVFFXIKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

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